![molecular formula C27H46O5 B579540 (3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one CAS No. 18089-15-1](/img/structure/B579540.png)
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a naturally occurring sterol compound isolated from the underground parts of certain plants, such as Chamaelirium luteum . It belongs to the class of cholestane glycosides and has been the subject of various studies due to its unique chemical structure and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one can be synthesized through biochemical transformation of plant steroids. One method involves the conversion of labelled chiograsterol A into chiogralactone by using a homogenate of Chionographic japonica maxim . The reaction is carried out at 27°C for 6 hours .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of chiograsterol A. Most of the research focuses on its isolation from natural sources and its biochemical transformation .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including oxidation and reduction. One notable reaction is its conversion into chiogralactone, which involves the oxidation of chiograsterol A .
Common Reagents and Conditions
The conversion of chiograsterol A into chiogralactone is facilitated by the use of plant homogenates, which contain the necessary enzymes for the reaction . The reaction is typically carried out at a controlled temperature of 27°C .
Major Products Formed
The major product formed from the oxidation of chiograsterol A is chiogralactone . This compound is characterized by its unique δ-lactone group .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of chiograsterol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of certain enzymes and receptors involved in cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that chiograsterol A may influence the activity of enzymes involved in steroid metabolism .
Comparaison Avec Des Composés Similaires
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is unique due to its specific chemical structure and biological activities. Similar compounds include other cholestane glycosides and sterols isolated from plants, such as:
Chiograsterol B: Another sterol isolated from the same plant source, but with a different chemical structure.
Cholestane Glycosides: A class of compounds that share a similar backbone structure but differ in their functional groups and biological activities.
This compound stands out due to its unique δ-lactone group and its potential cytotoxic activity against cancer cells .
Propriétés
Numéro CAS |
18089-15-1 |
|---|---|
Formule moléculaire |
C27H46O5 |
Poids moléculaire |
450.66 |
Nom IUPAC |
(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O5/c1-14(2)25(32)23(31)10-15(3)24-22(30)13-19-17-12-21(29)20-11-16(28)6-8-26(20,4)18(17)7-9-27(19,24)5/h14-20,22-25,28,30-32H,6-13H2,1-5H3/t15-,16+,17-,18+,19+,20-,22+,23?,24+,25?,26-,27+/m1/s1 |
Clé InChI |
PBANUTGLRFPOSU-SDXFKNJJSA-N |
SMILES |
CC(C)C(C(CC(C)C1C(CC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


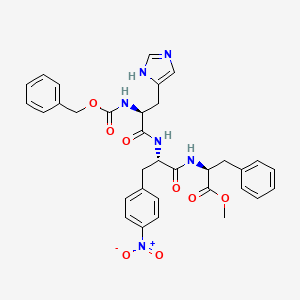
![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
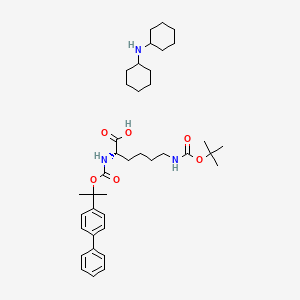
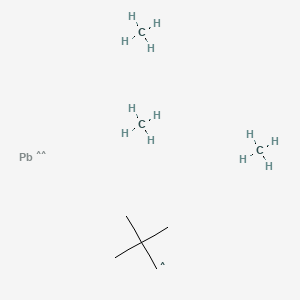
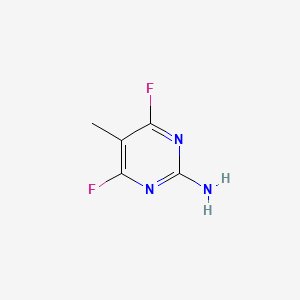
![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)
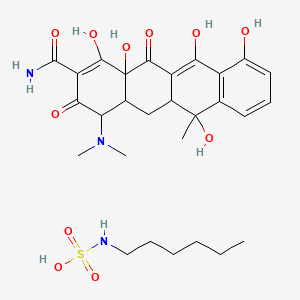
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
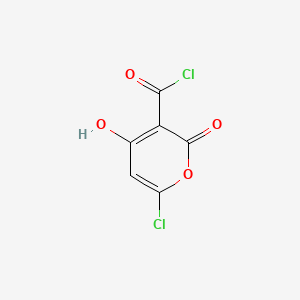
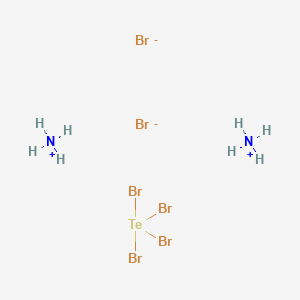
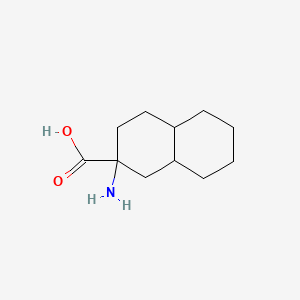
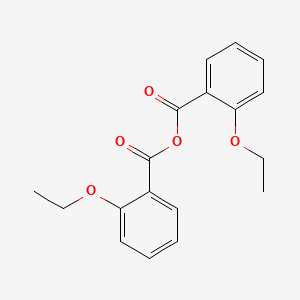
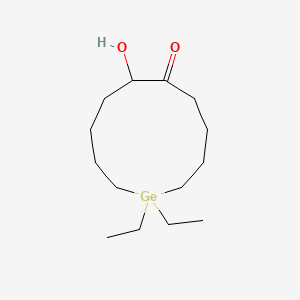
![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)
